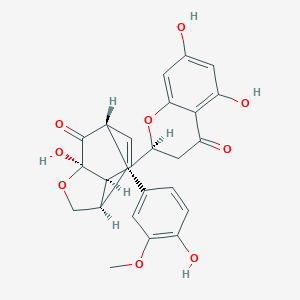
alpha-Solanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Solanin is a glycoalkaloid metabolite produced by species within the Solanaceae family, which includes important plant foods such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena) . This compound is known for its toxicity to animals and humans, as well as its potential therapeutic properties, including anti-microbial and anti-tumor activities .
Mechanism of Action
Alpha-Solanine, also known as Alpha-Solanin, is a glycoalkaloid metabolite produced by plants in the Solanaceae family, such as potatoes, tomatoes, and eggplants . This compound has been studied for its various biological activities, including its anti-tumor properties .
Target of Action
This compound has been found to interact with several targets. A network pharmacology-based study identified 289 this compound targets, of which 78 were common with glioma-related targets . The hub genes among these targets include SRC, HRAS, HSP90AA1, IGF1, MAPK1, MAPK14, KDR, STAT1, JAK2, MAP2K1, and IGF1R .
Mode of Action
This compound interacts with its targets to exert its effects. For instance, it has been found to decrease the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, while stimulating the synthesis of apoptosis-inducing proteins ASK1 (apoptosis signal-regulating kinase 1) and TBP-2 (tetrahymena piggyBac transposase 2) . This leads to decreased cell proliferation and increased rate of programmed cell death .
Biochemical Pathways
This compound is associated with several signaling pathways, including positive regulation of MAP kinase activity and PI3K-Akt . These pathways play crucial roles in cell proliferation, survival, and apoptosis. By interacting with these pathways, this compound can exert its anti-tumor effects .
Result of Action
The interaction of this compound with its targets and pathways results in various molecular and cellular effects. For instance, it has been found to inhibit cell proliferation, migration, and invasion, and promote cell apoptosis . These effects contribute to its anti-tumor activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in plants can increase due to genetic and environmental factors, often caused by improper storage conditions after harvest . This can affect the amount of this compound ingested and thus its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Solanin can be extracted from plant sources using various methods. One efficient method is the microwave-assisted aqueous two-phase extraction (MA-ATPE), which uses water and ethanol as solvents . The extraction process involves the use of sodium chloride or sodium carbonate as chaotropes or kosmotropes, respectively . The optimal extraction conditions include a microwave power of 40% for one minute, with a mass of 1.2 grams of plant powder .
Industrial Production Methods: In industrial settings, alpha-Solanine is typically extracted from potato tubers using a combination of acidified acetonitrile and liquid-liquid partitioning with anhydrous magnesium sulfate and sodium acetate . This method is known for its efficiency and safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alpha-Solanin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Solanine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced anti-microbial and anti-tumor activities . These derivatives are of significant interest in pharmaceutical research.
Scientific Research Applications
Alpha-Solanin has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing bioactive compounds . In biology, it is studied for its role in plant defense mechanisms against pathogens . In medicine, alpha-Solanine is being investigated for its potential anti-cancer properties, particularly its ability to induce apoptosis in cancer cells . Additionally, it has applications in the food industry as a natural pesticide .
Comparison with Similar Compounds
Alpha-Solanin is often compared with other glycoalkaloids such as beta-Solanin and gamma-Solanin . While all these compounds share similar toxic properties, alpha-Solanine is unique in its potent anti-cancer activity . Other similar compounds include alpha-Chaconine and solanidine, which also exhibit biological activities but differ in their chemical structures and specific effects .
Properties
CAS No. |
20562-02-1 |
|---|---|
Molecular Formula |
C45H73NO15 |
Molecular Weight |
868.1 g/mol |
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |
InChI Key |
ZGVSETXHNHBTRK-CEDTWTISSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Isomeric SMILES |
CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |
Color/Form |
SLENDER NEEDLES FROM 85% ALC |
melting_point |
286 °C |
Key on ui other cas no. |
20562-02-1 |
physical_description |
Solid; [Merck Index] White odorless solid; [MSDSonline] |
Pictograms |
Irritant |
solubility |
DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/ READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM |
Synonyms |
Alpha-Solanine |
Origin of Product |
United States |
Q1: Can α-Solanine cause mutations?
A: While not directly addressed in the provided papers, one study [] investigated the mutagenic potential of various saponins, including α-Solanine, using the Ames test with Salmonella Typhimurium strains. This test assesses a compound's ability to induce mutations in bacteria, potentially indicating carcinogenic risks. While the study's detailed findings on α-Solanine are not provided, it highlights the ongoing research into the compound's safety profile and potential long-term effects.
Q2: How does α-Solanine affect microorganisms?
A: Research on a related compound, α-Tomatine, sheds light on the antimicrobial activity of glycoalkaloids []. α-Tomatine, found in tomatoes, inhibits the growth of certain microorganisms. The study found that the enzyme Tomatinase from Clavibacter michiganensis can detoxify α-Tomatine but not α-Solanine, suggesting different mechanisms of action and target specificity within this class of compounds.
Q3: What factors can influence α-Solanine levels in potatoes?
A: A study on glycoalkaloid accumulation in potatoes after harvest [] identified several factors influencing α-Solanine levels. Mechanical stress during handling, exposure to light, and potato variety (Astarte and Kuras were specifically studied) were all found to impact α-Solanine concentrations. The research emphasizes the importance of careful handling, light protection, and peeling potatoes before consumption to minimize potential exposure.
Q4: Is there a way to isolate α-Solanine for further research?
A: The research on α-Tomatine [] offers a potential method for isolating α-Solanine. The study successfully produced a highly specific polyclonal antibody against the Tomatinase enzyme. Similar antibody development could be explored for α-Solanine, potentially enabling its isolation and purification for more detailed biochemical analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


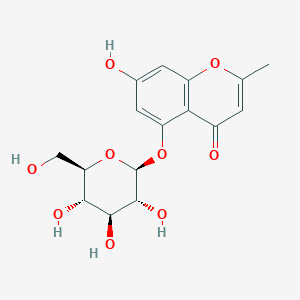

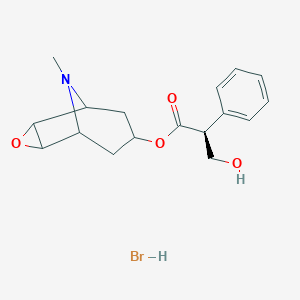
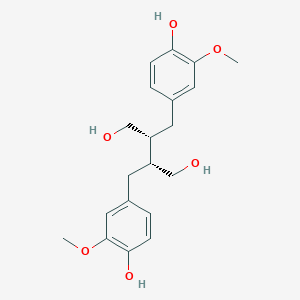
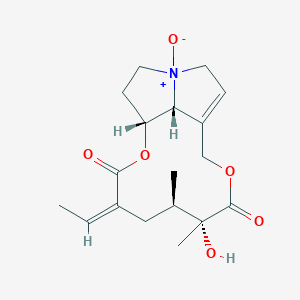


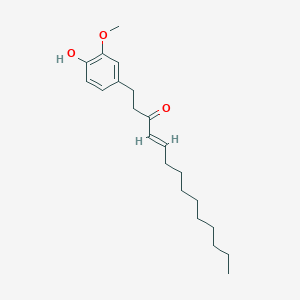
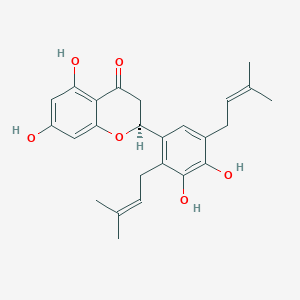
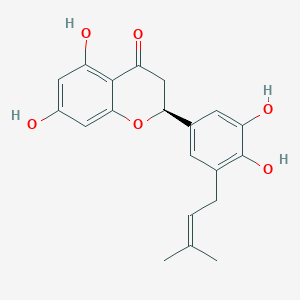
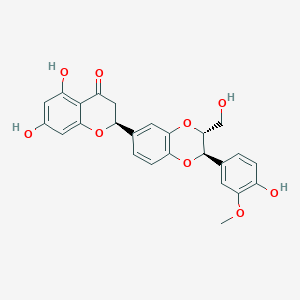

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
